(S)-Methyl 2-amino-4-phenylbutanoate (S)-Methyl 2-amino-4-phenylbutanoate
Brand Name: Vulcanchem
CAS No.: 106860-17-7
VCID: VC0156493
InChI: InChI=1S/C11H15NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1
SMILES: COC(=O)C(CCC1=CC=CC=C1)N
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

(S)-Methyl 2-amino-4-phenylbutanoate

CAS No.: 106860-17-7

Reference Standards

VCID: VC0156493

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

(S)-Methyl 2-amino-4-phenylbutanoate - 106860-17-7

CAS No. 106860-17-7
Product Name (S)-Methyl 2-amino-4-phenylbutanoate
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name methyl (2S)-2-amino-4-phenylbutanoate
Standard InChI InChI=1S/C11H15NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1
Standard InChIKey YEPNFOMBMXWUOG-JTQLQIEISA-N
Isomeric SMILES COC(=O)[C@H](CCC1=CC=CC=C1)N
SMILES COC(=O)C(CCC1=CC=CC=C1)N
Canonical SMILES COC(=O)C(CCC1=CC=CC=C1)N
Synonyms (S)-α-Aminobenzenebutanoic Acid Methyl Ester; (αS)-α-Aminobenzenebutanoic Methyl Ester
PubChem Compound 10867190
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator